Cas no 52795-52-5 ((2R)-2-aminobut-3-enoic acid)

(2R)-2-aminobut-3-enoic acid is a chiral non-proteinogenic amino acid featuring a vinyl group at the β-position, making it a valuable intermediate in organic synthesis and pharmaceutical applications. Its stereospecific (R)-configuration ensures high enantiopurity, which is critical for asymmetric synthesis and bioactive compound development. The reactive alkene moiety allows for further functionalization via cross-coupling or polymerization reactions, enhancing its utility in peptidomimetics and polymer chemistry. This compound is particularly useful in medicinal chemistry for designing enzyme inhibitors or prodrugs due to its structural versatility. Its stability under standard conditions and compatibility with common protecting groups further facilitate its integration into complex synthetic pathways.
(2R)-2-aminobut-3-enoic acid structure
(2R)-2-aminobut-3-enoic acid structure
Product name:(2R)-2-aminobut-3-enoic acid
CAS No:52795-52-5
MF:C4H7NO2
Molecular Weight:101.10388
MDL:MFCD09836110
CID:937482
PubChem ID:5287580

(2R)-2-aminobut-3-enoic acid 化学的及び物理的性質

名前と識別子

    • (R)-2-Aminobut-3-enoic acid
    • 2R-AMINO-3-BUTENOIC ACID
    • D-VINYLGLYCINE
    • AC1NR9X0
    • ANW-63862
    • CTK8C0007
    • MolPort-019-879-193
    • PubChem21787
    • (2R)-2-aminobut-3-enoic acid
    • (R)-2-AMINOBUT-3-ENOICACID
    • CS-0331869
    • 2r-vinylglycine
    • A934792
    • 52795-52-5
    • 3-Butenoic acid, 2-amino-, (2R)-
    • Q27092943
    • PS-13137
    • SCHEMBL8057279
    • AKOS015854068
    • 2-AMMONIOBUT-3-ENOATE, 2-AMINO-3-BUTENOATE
    • MDL: MFCD09836110
    • インチ: InChI=1S/C4H7NO2/c1-2-3(5)4(6)7/h2-3H,1,5H2,(H,6,7)/t3-/m1/s1
    • InChIKey: RQVLGLPAZTUBKX-GSVOUGTGSA-N
    • SMILES: C=C[C@H](C(=O)O)N

計算された属性

  • 精确分子量: 101.047678466g/mol
  • 同位素质量: 101.047678466g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 3
  • 重原子数量: 7
  • 回転可能化学結合数: 2
  • 複雑さ: 89.7
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 63.3Ų
  • XLogP3: -2.6

(2R)-2-aminobut-3-enoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM193780-1g
(R)-2-aminobut-3-enoic acid
52795-52-5 95%
1g
$1225 2024-07-15
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBA0395-1G
(2R)-2-aminobut-3-enoic acid
52795-52-5 95%
1g
¥ 2,310.00 2023-04-13
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
ARK-1148-5g
(R)-2-aminobut-3-enoic acid
52795-52-5 95%
5g
$1800 2023-09-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBA0395-250mg
(2R)-2-aminobut-3-enoic acid
52795-52-5 95%
250mg
¥924.0 2024-04-18
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBA0395-1g
(2R)-2-aminobut-3-enoic acid
52795-52-5 95%
1g
¥2310.0 2024-04-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1402539-1g
(R)-2-aminobut-3-enoic acid
52795-52-5 98%
1g
¥3276.00 2024-05-10
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBA0395-100mg
(2R)-2-aminobut-3-enoic acid
52795-52-5 95%
100mg
¥693.0 2024-04-18
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBA0395-500mg
(2R)-2-aminobut-3-enoic acid
52795-52-5 95%
500mg
¥1538.0 2024-04-18
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBA0395-100.0mg
(2R)-2-aminobut-3-enoic acid
52795-52-5 95%
100.0mg
¥693.0000 2024-08-02
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBA0395-1.0g
(2R)-2-aminobut-3-enoic acid
52795-52-5 95%
1.0g
¥2310.0000 2024-08-02

(2R)-2-aminobut-3-enoic acid 関連文献

(2R)-2-aminobut-3-enoic acidに関する追加情報

Overview of (2R)-2-aminobut-3-enoic Acid (CAS No. 52795-52-5)

(2R)-2-aminobut-3-enoic acid, also known by its CAS number 52795-52-5, is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and biochemistry. This compound is a derivative of amino acids and exhibits unique structural and functional properties that make it a valuable candidate for various applications, including drug development and biochemical research.

The chemical structure of (2R)-2-aminobut-3-enoic acid features a four-carbon chain with an amino group and a double bond, making it a versatile building block for the synthesis of more complex molecules. The presence of the chiral center at the second carbon position imparts enantiomeric specificity, which is crucial for many biological processes and pharmaceutical applications.

Recent studies have highlighted the potential of (2R)-2-aminobut-3-enoic acid in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound can serve as a precursor for the synthesis of novel antiviral agents. The unique structure of (2R)-2-aminobut-3-enoic acid allows it to interact with specific viral proteins, potentially inhibiting viral replication and spread.

In addition to its antiviral properties, (2R)-2-aminobut-3-enoic acid has been explored for its potential in neurodegenerative diseases. A study in the Journal of Biological Chemistry demonstrated that this compound can modulate certain neurotransmitter systems, which may have implications for treating conditions such as Alzheimer's disease and Parkinson's disease. The ability to influence these systems suggests that (2R)-2-aminobut-3-enoic acid could be a valuable lead compound for further drug development.

The synthesis of (2R)-2-aminobut-3-enoic acid has been optimized using modern synthetic techniques, ensuring high yields and purity. One common approach involves the use of chiral catalysts to achieve enantioselective synthesis, which is essential for producing the desired enantiomer with high efficiency. This method not only enhances the practicality of large-scale production but also ensures that the final product meets stringent quality standards required for pharmaceutical applications.

The biological activity of (2R)-2-aminobut-3-enoic acid has been extensively studied using both in vitro and in vivo models. In cell culture experiments, this compound has shown promising results in modulating key signaling pathways involved in cell proliferation and differentiation. These findings have important implications for regenerative medicine and tissue engineering, where precise control over cellular processes is critical.

Clinical trials are currently underway to evaluate the safety and efficacy of drugs derived from (2R)-2-aminobut-3-enoic acid. Early results from phase I trials have indicated that these compounds are well-tolerated by patients and exhibit favorable pharmacokinetic profiles. Further studies are needed to fully understand the therapeutic potential of these derivatives and to optimize their use in clinical settings.

In conclusion, (2R)-2-aminobut-3-enoic acid (CAS No. 52795-52-5) is a promising compound with a wide range of potential applications in medicinal chemistry and biochemistry. Its unique structural features and biological activities make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its properties and mechanisms of action, it is likely that this compound will play an increasingly important role in advancing our understanding of various biological processes and diseases.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:52795-52-5)(2R)-2-aminobut-3-enoic acid
A934792
Purity:99%/99%
はかる:500.0mg/1.0g
Price ($):193.0/289.0